molecular formula C9H7BrN2S B2425436 2-(4-Bromophenyl)-1,3-thiazol-4-amine CAS No. 1555162-42-9

2-(4-Bromophenyl)-1,3-thiazol-4-amine

Cat. No. B2425436
M. Wt: 255.13
InChI Key: CUEXOWOQJNGWHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromophenyl)-1,3-thiazol-4-amine is a chemical compound that has been studied for its potential applications in various fields . It belongs to the class of organic compounds known as benzophenones . These are organic compounds containing a ketone attached to two phenyl groups .


Synthesis Analysis

The synthesis of 2-(4-Bromophenyl)-1,3-thiazol-4-amine involves several steps. One method involves the reaction of 4-bromoaniline and ethyl acetoacetate in the presence of triethylamine. Another method involves using urea as a starting material, or reacting 4-bromoaniline with 2,4-pentanedione in ethanol.


Molecular Structure Analysis

The molecular structures of the synthesized derivatives of 2-(4-Bromophenyl)-1,3-thiazol-4-amine were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Chemical Reactions Analysis

The chemical reactions involving 2-(4-Bromophenyl)-1,3-thiazol-4-amine are complex and varied. For instance, a hydrazone derivative, 2-(4-bromophenyl)acetohydrazide, is made by refluxing the methyl ester with hydrazine . Further hydrazone derivatives of 4-bromophenylacetic acid are made by condensing the simple hydrazone with aldehydes, forming a double bond with the second nitrogen .

Scientific Research Applications

1. Corrosion Inhibition

2-(4-Bromophenyl)-1,3-thiazol-4-amine, among other thiazole derivatives, has been studied for its corrosion inhibition performance on iron. Density functional theory (DFT) calculations and molecular dynamics simulations have shown that these compounds can effectively inhibit corrosion, with binding energies calculated for their interaction with the iron surface (Kaya et al., 2016).

2. Synthesis of Novel Compounds

This compound has been used in the synthesis of various novel derivatives. For instance, its application in the synthesis of 1-substituted benzimidazoles has been reported, demonstrating its versatility in chemical reactions (Lygin & Meijere, 2009).

3. Crystal Structure Analysis

The synthesis and crystal structure analysis of compounds containing 2-(4-Bromophenyl)-1,3-thiazol-4-amine have been carried out. These studies include investigations into molecular interactions such as hydrogen bonding, which are crucial for understanding the stability and properties of these compounds (Nadaf et al., 2019).

4. Development of Security Inks

This compound has been involved in the synthesis of novel V-shaped molecules showing potential for use in security inks. These inks exhibit morphology-dependent fluorochromism, which can be induced by mechanical force or pH stimuli, making them suitable for anti-counterfeiting applications (Lu & Xia, 2016).

5. Antimicrobial Activity

2-(4-Bromophenyl)-1,3-thiazol-4-amine derivatives have been synthesized and evaluated for their antimicrobial activity. Some derivatives have shown significant activity against various bacteria and fungi, indicating their potential in the development of new antimicrobial agents (Kubba & Rahim, 2018).

properties

IUPAC Name

2-(4-bromophenyl)-1,3-thiazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2S/c10-7-3-1-6(2-4-7)9-12-8(11)5-13-9/h1-5H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEXOWOQJNGWHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-1,3-thiazol-4-amine

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